(2-Amino-9H-fluoren-9-yl)methanol
Description
Significance of the Fluorene (B118485) Core in Contemporary Chemical and Biological Research
The fluorene core, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both chemical and biological research due to its unique structural and electronic properties. nih.govresearchgate.net It consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This nearly planar structure facilitates π-π stacking, a key interaction in the self-assembly of supramolecular structures. researchgate.net
In materials science, the inherent fluorescence of the fluorene unit has led to extensive investigation into its derivatives for optoelectronic applications. wikipedia.org Polyfluorene polymers are noted for being electrically conductive and electroluminescent, making them suitable as luminophores in organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The versatility of the fluorene structure allows for chemical modifications that can tune its electronic and optical properties for use in devices like solar cells and chemical sensors. researchgate.nettue.nl
In the realm of medicinal chemistry, the fluorene nucleus is a component of various bioactive compounds with diverse pharmacological activities. nih.govresearchgate.net Numerous derivatives have been synthesized and investigated for a wide range of therapeutic applications. Research has demonstrated that compounds incorporating the fluorene scaffold can exhibit significant antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Examples of drugs containing this core structure include the antimalarial lumefantrine, the anti-inflammatory cicloprofen, and the antiarrhythmic indecainide. nih.gov
Strategic Positioning of (2-Amino-9H-fluoren-9-yl)methanol as a Key Research Intermediate and Building Block
This compound serves as a crucial intermediate and building block in organic synthesis due to the presence of two reactive functional groups at distinct positions on the fluorene scaffold. The amino (-NH₂) group at the C2 position and the hydroxymethyl (-CH₂OH) group at the C9 position provide handles for a wide array of chemical transformations. researchgate.net
The primary aromatic amine can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a vast range of substituents or the formation of new ring systems. The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a good leaving group for nucleophilic substitution reactions. This dual functionality enables the synthesis of complex, multifunctional fluorene derivatives with tailored properties. researchgate.netresearchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 162021-14-9 | vibrantpharma.comclearsynth.com |
| Molecular Formula | C₁₄H₁₃NO | vibrantpharma.comclearsynth.com |
| Molecular Weight | 211.26 g/mol | vibrantpharma.comclearsynth.com |
| Synonyms | 2-Amino-9-hydroxymethylfluorene, 9-Hydroxymethyl-2-aminofluorene | clearsynth.com |
The strategic placement of these functional groups makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery or for developing novel materials with specific optoelectronic characteristics.
Overview of Academic Research Trajectories for this compound and its Functionalized Derivatives
The academic research involving this compound and its derivatives is diverse, spanning multiple scientific disciplines. The unique combination of the fluorescent fluorene core with reactive functional groups opens up several promising avenues of investigation.
Derivatives of this compound are explored for their potential in:
Medicinal Chemistry : The synthesis of novel therapeutic agents is a primary research focus. By modifying the amino and hydroxymethyl groups, researchers can create new molecules to be tested for various biological activities, building upon the known pharmacological potential of the fluorene scaffold. nih.govresearchgate.net This includes the development of new anticancer, antimicrobial, and antiviral drugs. researchgate.netnih.gov
Materials Science : Research is directed towards the creation of advanced functional materials. The compound serves as a building block for π-conjugated polymers and small molecules with tailored photophysical properties. researchgate.nettue.nl These materials are investigated for applications in OLEDs, perovskite solar cells, and nonlinear optical materials. researchgate.netnih.gov
Bioimaging : The inherent fluorescence of the fluorene core is exploited in the design of probes and sensors. Functionalized derivatives are synthesized to act as fluorescent labels for biological molecules or as sensors for specific analytes. Research in this area includes the development of molecules for two-photon absorption bioimaging. nih.govmdpi.com
| Research Area | Objective | Potential Applications | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of new bioactive compounds. | Anticancer, antimicrobial, antiviral, anti-inflammatory agents. | nih.govresearchgate.netnih.gov |
| Materials Science | Development of novel optoelectronic materials. | OLEDs, solar cells, transistors, nonlinear optics. | researchgate.netnih.gov |
| Supramolecular Chemistry | Construction of self-assembling molecular architectures. | Nanomaterials, molecular machines. | researchgate.netmdpi.com |
| Bioimaging | Creation of fluorescent probes and sensors. | Cellular imaging, diagnostic assays. | nih.govmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162021-14-9 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application Domains of 2 Amino 9h Fluoren 9 Yl Methanol in Scientific Research
Role as a Versatile Building Block in Organic Synthesis
As a commercially available chemical intermediate, (2-Amino-9H-fluoren-9-yl)methanol serves as a foundational element for constructing more elaborate molecular architectures. clearsynth.comporphyrin-systems.de Its two functional groups provide orthogonal handles for a variety of chemical transformations.
The utility of this compound as a precursor stems from the distinct reactivity of its amine and alcohol moieties. The aromatic primary amine at the C-2 position can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents or the formation of new ring systems. Concurrently, the primary alcohol at the C-9 position can be oxidized to an aldehyde or a carboxylic acid, converted into a better leaving group (like a tosylate) for substitution reactions, or undergo esterification. google.comguidechem.com
This dual reactivity enables its use in multi-step syntheses where different parts of the molecule can be built out from these two specific points. The fluorene (B118485) scaffold itself is a common structural motif in functional materials and complex organic molecules, and having reliable starting points like this compound is crucial for their synthesis. researchgate.netrsc.orgmdpi.com
The derivatization of this compound leads to the generation of novel chemical scaffolds with tailored properties. By strategically modifying the amine and alcohol groups, researchers can create a library of fluorene-based compounds for various applications. For instance, the synthesis of new fluorene derivatives, such as those incorporating thiazole (B1198619) rings or other heterocyclic systems, demonstrates the adaptability of the fluorene core for creating diverse molecular frameworks. nih.govarabjchem.org The ability to build upon the fluorene nucleus is a central theme in the synthesis of materials for optical applications and bioactive molecules. arabjchem.org
Table 1: Examples of Fluorene-Based Scaffolds from Related Precursors This table showcases various fluorene scaffolds that can be synthesized, illustrating the versatility of the core structure.
| Scaffold Type | Precursor Class | Potential Application | Reference |
| 2,7-Dichlorofluorene Derivatives | 2,7-Dichlorofluorene | Antimicrobial, Anticancer | nih.gov |
| Thiazole-Fluorene Hybrids | 2-Aminothiazole & Fluorene | DHFR Inhibition, Anticancer | arabjchem.org |
| 3-Hydroxy-9H-fluorene-2-carboxylates | Cyclohexenone & Malononitrile | Organic Synthesis | mdpi.com |
| 2,7-Diaminofluorene (B165470) Derivatives | 2,7-Dinitrofluorene | HCV NS5A Inhibition | lookchem.com |
Applications in Medicinal Chemistry Research and Drug Design
The fluorene ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with multiple biological targets. The 2-aminofluorene (B1664046) substructure, in particular, is known to be biologically active, making this compound an attractive starting point for drug discovery programs. wikipedia.orgnih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 2-aminofluorene moiety is a known pharmacophore that can form DNA adducts, a property that has been extensively studied in the context of carcinogenesis. nih.govmedchemexpress.comnih.gov While this highlights its bioactivity, it also presents challenges regarding toxicity. lookchem.comwikipedia.org
Modern medicinal chemistry efforts focus on modifying such scaffolds to retain desired therapeutic activity while eliminating unwanted properties like mutagenicity. For example, research on 2,7-diaminofluorene derivatives as inhibitors of the Hepatitis C Virus (HCV) protein NS5A showed that specific alkyl substitutions at the C-9 position could abolish the mutagenicity associated with the diaminofluorene (B97380) core without sacrificing antiviral potency. lookchem.com This demonstrates how the this compound scaffold can be systematically modified to develop safer and more effective bioactive compounds.
The rigid fluorene scaffold is an excellent platform for positioning functional groups to fit precisely into the active or allosteric sites of enzymes. This has been successfully applied in the development of inhibitors for various enzymes.
One notable example is the discovery of fluorene-based inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), an enzyme implicated in diabetes. nih.gov Starting from a weakly inhibiting fluorene compound identified through high-throughput screening, researchers used structure-based drug design to synthesize derivatives with approximately 700-fold greater inhibitory activity. nih.gov Another study focused on synthesizing a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives as potential inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and antibacterial therapy. nih.gov Many of the synthesized compounds showed significant cytotoxic activity against human cancer cell lines. nih.gov
Table 2: Research Findings on Fluorene-Based Enzyme Inhibitors This table summarizes key research on fluorene derivatives as enzyme inhibitors.
| Target Enzyme | Fluorene Scaffold | Key Finding | Result | Reference |
| Pyruvate Dehydrogenase Kinase (PDHK) | Fluorene | Structure-based design led to potent inhibitors. | Compound 32 showed a 700-fold activity boost and glucose-lowering effects in rats. | nih.gov |
| Dihydrofolate Reductase (DHFR) | 2,7-Dichlorofluorene | Synthesis of novel substituted-amino acetyl)fluorene derivatives. | Compounds displayed significant cytotoxic activity against A-549 and MCF-7 cancer cell lines. | nih.gov |
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. The functional groups on this compound make it a prime candidate for such applications. The primary amine at the C-2 position is a nucleophilic handle that can be readily targeted by a wide array of commercially available reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. youtube.com This is a common strategy for labeling proteins and other biomolecules. youtube.comnih.gov
Furthermore, the primary alcohol at the C-9 position can be chemically modified to create other reactive functionalities. For example, it can be oxidized to an aldehyde, which can then be coupled to molecules containing amine or hydrazide groups through reductive amination or the formation of a hydrazone bond, respectively. youtube.com Although specific examples utilizing this compound in bioconjugation are not prevalent in the literature, its inherent chemical functionalities align perfectly with established bioconjugation strategies, suggesting its potential for creating fluorescent probes, targeted drug-delivery systems, or other molecular tools for chemical biology. nih.gov
Utility in Peptide Synthesis as Protecting Groups (e.g., Fmoc, Fms)
The fluorene scaffold, the core of this compound, is fundamental to one of the most widely used strategies in modern peptide synthesis: the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. wikipedia.orgcreative-peptides.com In solid-phase peptide synthesis (SPPS), a method that builds peptide chains step-by-step on an insoluble resin support, it is crucial to temporarily block the reactive Nα-amino group of an incoming amino acid to prevent unwanted side reactions and polymerization. ucf.edupeptide.comyoutube.com The Fmoc group, derived from 9-fluorenylmethanol, excels in this role. altabioscience.com
The Fmoc group is introduced onto the amino group of an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org Its primary advantage lies in its stability under acidic conditions and its lability under mild basic conditions. creative-peptides.comcreative-peptides.com This allows for an "orthogonal" protection strategy, where acid-labile protecting groups can be used for the amino acid side chains without being affected during the iterative removal of the Nα-Fmoc group. nih.govpeptide.com
Deprotection, or the removal of the Fmoc group to allow for the next amino acid to be coupled, is typically achieved using a solution of a weak base, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgucf.edu The mechanism involves a base-mediated β-elimination, which cleaves the Fmoc group and generates a dibenzofulvene-piperidine adduct. wikipedia.orgpeptide.com The formation of this byproduct can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org
The mild conditions of the Fmoc strategy are a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection. creative-peptides.comnih.gov These mild conditions are particularly crucial for the synthesis of complex peptides or those containing modifications like glycosylation or phosphorylation, which are often unstable in strong acid. nih.gov
While Fmoc is the dominant protecting group derived from this scaffold, other related groups have been explored. An S-fluorenylmethyl (Fm) protection of the cysteine side chain has been observed as an unexpected but high-yielding side reaction during N-Fmoc deprotection under certain basic conditions. nih.gov This N-Fmoc→S-Fm transprotection highlights the reactivity of the fluorene system and can be controlled by modulating reaction conditions. nih.gov
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Protecting Group | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |
| Deprotection Condition | Mild base (e.g., 20% Piperidine in DMF) wikipedia.org | Strong acid (e.g., Trifluoroacetic Acid, TFA) creative-peptides.com |
| Cleavage Mechanism | β-elimination peptide.com | Acidolysis |
| Key Advantages | Mild conditions, orthogonal protection, suitable for acid-sensitive peptides and post-translational modifications. altabioscience.comnih.gov | Favored for certain "difficult sequences" prone to aggregation under basic conditions. altabioscience.com |
| Reaction Monitoring | UV monitoring of dibenzofulvene byproduct. wikipedia.org | Less direct monitoring. |
Contributions to Advanced Materials Science Research
The rigid and planar aromatic structure of the fluorene core, present in this compound, imparts exceptional thermal stability and photophysical properties, making it a valuable building block for advanced materials. wikipedia.org
Polyfluorenes (PFs) are a class of conjugated polymers renowned for their high photoluminescence quantum efficiency and excellent thermal stability, making them prime candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). wikipedia.orgnih.gov These polymers consist of fluorene units linked at the C-2 and C-7 positions. wikipedia.org The compound this compound, with its reactive amine and hydroxyl groups, serves as an ideal monomer precursor for synthesizing functionalized polyfluorenes.
The properties of polyfluorenes can be precisely tuned by creating copolymers, where fluorene units are combined with other aromatic monomers. nih.gov This strategy allows for the modification of the polymer's band gap, which in turn controls the color of light emitted by an OLED. wikipedia.org Fluorene-based copolymers have been developed that can emit light across the entire visible spectrum, from blue to red. capes.gov.br The introduction of amino groups, such as the one in this compound, into the polymer backbone can further modulate the electronic properties and improve device performance, for instance, by enhancing hole transport capabilities. rsc.orgwhiterose.ac.uk
In the context of OSCs, fluorene derivatives functionalized with groups like pyridyl have been used as cathode interfacial materials, demonstrating the versatility of this chemical scaffold in device architecture. researchgate.net Similarly, hole-transporting materials based on spiro[fluorene-9,9′-xanthene] functionalized with amino acids have been designed and studied for their potential to enhance the efficiency of perovskite solar cells. whiterose.ac.uk
In the field of nanomaterials, fluorene-based polymers have emerged as highly effective tools for the non-covalent functionalization and purification of single-walled carbon nanotubes (SWCNTs). researchgate.netnih.gov As-synthesized SWCNTs are typically a mixture of different types (or chiralities), each with distinct electronic properties (metallic or semiconducting). For their use in electronic devices, it is essential to separate these different species.
Fluorene-based conjugated polymers can selectively wrap around SWCNTs through π-π stacking interactions between the aromatic backbone of the polymer and the graphitic surface of the nanotube. researchgate.netresearchgate.net The specific chemical structure of the polymer, including its side chains and the rigidity of its backbone, dictates which SWCNT chirality it will preferentially bind to. researchgate.netnih.gov This selective wrapping allows for the extraction and enrichment of high-purity SWCNTs of a specific type from a mixed population. nih.govresearchgate.net For example, research has shown that poly[(9,9-dihexylfluorenyl-2,7-diyl)-co-(9,10-anthracene)] can selectively extract (9,8) SWCNTs with high purity, which are valuable for optoelectronic applications. researchgate.net The energy transfer from photo-excited fluorene polymers to SWCNTs is another area of active research, with implications for optimizing polymer-SWNT composite materials for optoelectronics. acs.org
Role in Analytical and Biochemical Research
The inherent fluorescence of the fluorene ring system is a key feature that makes its derivatives, including this compound, highly valuable in analytical and biochemical research. ucf.edunih.gov
Understanding the intricate interactions between proteins and ligands is fundamental to drug discovery and molecular biology. Fluorinated analogues of amino acids are increasingly used as probes in these studies. acs.org The incorporation of a fluorine atom provides a sensitive reporter group for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to study protein conformation, dynamics, and ligand binding without perturbing the system significantly. acs.orgnih.gov While not containing fluorine itself, the fluorene scaffold of this compound provides a platform to which fluorinated moieties can be attached.
Furthermore, the study of fluorine's role in protein-ligand interactions has revealed its ability to form "fluorine bonds" and modulate hydrogen-bond networks, sometimes mediated by water molecules within a protein's binding pocket. nih.govnih.govresearchgate.net Computational methods are often employed to dissect these complex and sometimes subtle interactions, providing insight into how fluorination can enhance binding affinity. nih.govbohrium.com
The fluorene scaffold is an excellent platform for designing fluorescent probes and dyes due to its high fluorescence quantum yield and photostability. nih.govnjit.edu The this compound compound is particularly well-suited for this purpose, as its amino group serves as a reactive handle for covalent attachment to biomolecules or for further chemical modification to create targeted probes. nih.gov
Researchers have developed fluorene-based dyes for a wide range of applications. These include "push-pull" probes for visualizing lipid order in cell membranes and fluorophores with high two-photon absorption cross-sections, which are ideal for the advanced technique of two-photon fluorescence microscopy used in live-cell imaging. ucf.eduresearchgate.netnih.gov By modifying the fluorene core with different functional groups, scientists can create probes that specifically target organelles like lysosomes or mitochondria, allowing for detailed studies of cellular processes. rsc.org Fluorene dyes are also a major class of pressure- and heat-sensitive color-changing dyes used in applications like carbonless copy paper and thermal printing. pascalchem.com The continuous development of new synthetic methods for classic dye scaffolds, including fluorenes, is leading to a renaissance in the creation of advanced probes for biology and medicine. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of this compound and its Derivatives
The precise structural determination of organic molecules is foundational to understanding their chemical behavior and potential applications. For complex polycyclic aromatic compounds such as this compound, a suite of advanced spectroscopic techniques is indispensable. This article delves into the detailed structural elucidation of this specific compound and its conceptual derivatives, focusing on the application of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 9h Fluoren 9 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a molecule can be determined.
The protons on the fluorene (B118485) backbone will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The introduction of the amino group at the 2-position will induce characteristic shifts in the surrounding protons due to its electron-donating nature. The proton at the 9-position is expected to be a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the hydroxymethyl group would likely appear as a doublet, coupled to the proton at the 9-position. The amine (NH₂) and hydroxyl (OH) protons will present as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for (2-Amino-9H-fluoren-9-yl)methanol
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.8 | Multiplet | - |
| H-9 | ~4.5 | Triplet | J = ~5-7 |
| -CH₂OH | ~3.6 | Doublet | J = ~5-7 |
| -NH₂ | Variable (broad) | Singlet | - |
Note: The predicted values are based on the analysis of related fluorene derivatives.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will be characterized by a number of signals in the aromatic region (typically δ 110-150 ppm), corresponding to the carbon atoms of the fluorene rings. The carbon bearing the amino group (C-2) is expected to be significantly shielded compared to the unsubstituted fluorene. The benzylic carbon (C-9) and the methylene carbon of the hydroxymethyl group will appear in the aliphatic region.
Analysis of related compounds such as 2-amino-9-fluorenone (B160198) and 9H-fluoren-9-ylmethanol can provide a basis for the assignment of the carbon signals. chemicalbook.comnih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | 110 - 150 |
| C-2 | ~145-150 |
| C-9 | ~50-55 |
Note: The predicted values are based on the analysis of related fluorene derivatives.
For complex molecules like this compound and its derivatives, one-dimensional NMR spectra can sometimes be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for resolving these complexities.
A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the proton at the 9-position and the methylene protons of the hydroxymethyl group, confirming their connectivity. Similarly, cross-peaks between adjacent aromatic protons would help to unambiguously assign the signals within the complex aromatic region. This technique is particularly useful for confirming the substitution pattern on the fluorene ring in various derivatives.
Vibrational Spectroscopy for Functional Group Analysis and Conformation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD), provides information about the functional groups present in a molecule and, in the case of chiral molecules, their three-dimensional arrangement.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the amine (N-H), hydroxyl (O-H), and aromatic (C-H and C=C) functionalities will give rise to distinct peaks.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3300-3500 (medium) |
| Aromatic C-H | Stretching | 3000-3100 (sharp) |
| Aliphatic C-H | Stretching | 2850-2960 (medium) |
| C=C (aromatic) | Stretching | 1450-1600 (medium to strong) |
| C-O (alcohol) | Stretching | 1000-1260 (strong) |
This compound possesses a stereogenic center at the 9-position, meaning it can exist as a pair of enantiomers. While standard spectroscopic techniques like NMR and FTIR cannot distinguish between enantiomers, Vibrational Circular Dichroism (VCD) spectroscopy can. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra observed for the (R)- and (S)-enantiomers. By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of a chiral molecule can be determined. nih.gov Studies on related chiral fluorene derivatives, such as fluorenone ketals, have demonstrated the utility of VCD in assigning the absolute stereochemistry. nih.gov A characteristic couplet of VCD bands, arising from the coupling of vibrational modes, can often be used as a signature for the absolute configuration at the stereogenic center. nih.gov Therefore, VCD would be a critical tool for the stereochemical characterization of enantiomerically pure samples of this compound and its chiral derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining insight into their structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₁₄H₁₃NO, corresponding to a monoisotopic mass of 211.100 g/mol . spectrabase.com In practice, ESI-HRMS analysis of related fluorenyl alcohol derivatives often shows the formation of adducts, such as the sodium adduct [M+Na]⁺, or deprotonated molecules, [M-H]⁻, depending on the ionization mode. nih.gov The measured mass-to-charge ratio (m/z) of these ions can be determined with exceptional accuracy, typically to within a few parts per million (ppm), which serves to confirm the calculated elemental composition. nih.gov
Table 1: Examples of High-Resolution Mass Spectrometry Data for Fluorenyl Alcohol Derivatives
| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z |
| (9H-Fluoren-9-yl)(phenyl)methanol | C₂₀H₁₆O | [M+Na]⁺ | 295.1093 | 295.1093 |
| (9H-Fluoren-9-yl)(furan-2-yl)methanol | C₁₈H₁₄O₂ | [M+Na]⁺ | 285.0886 | 285.0884 |
| (9H-Fluoren-9-yl)(pyridin-4-yl)methanol | C₁₉H₁₅NO | [M-H]⁻ | 272.1081 | 272.1081 |
This table is generated based on data from a study on fluorenyl alcohol derivatives. nih.gov
Under harsher ionization conditions, such as Electron Ionization (EI), the parent molecule, known as the molecular ion (M⁺˙), undergoes predictable fragmentation. For this compound, the molecular ion peak would be observed at m/z = 211. The most characteristic fragmentation pathway for 9-fluorenemethanol (B185326) derivatives involves the cleavage of the C9-CH₂OH bond. cam.ac.uklibretexts.org This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to the formation of a highly stable 2-amino-9-fluorenyl cation at m/z = 180. This cation is stabilized by the extensive aromatic system of the fluorene core. Further fragmentation is less common but may involve the loss of small molecules like hydrogen (H₂) or hydrogen cyanide (HCN) from the amino-substituted ring.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available as of this writing, the structure of the parent compound, 9H-fluorene-9-methanol, has been determined and its coordinates are deposited in the Cambridge Structural Database (CSD) under the accession code 843130. researchgate.net An analysis of this entry reveals precise details about the molecule's conformation and how it packs into a crystal lattice. researchgate.netclemson.edu This includes the unit cell dimensions, space group, and the atomic coordinates for each atom in the asymmetric unit.
Table 2: Typical Crystallographic Data Available from a Single Crystal X-ray Diffraction Experiment
| Parameter | Description |
| Formula | The chemical formula of the compound in the crystal. |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal lattice (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent interactions that define the crystal packing. |
This table describes the general information contained within a crystallographic information file (CIF), such as that for CSD entry 843130. researchgate.net
For 9H-fluorene-9-methanol, the crystal structure would be stabilized by intermolecular hydrogen bonds involving the hydroxyl (-OH) group, where one molecule acts as a hydrogen bond donor and another as an acceptor, forming chains or more complex networks. The introduction of a 2-amino (-NH₂) group in this compound would be expected to significantly influence the crystal packing. The amino group provides additional hydrogen bond donors (N-H) and a hydrogen bond acceptor site (the nitrogen lone pair). This would likely lead to a more complex and robust hydrogen-bonding network, potentially involving N-H···O, O-H···N, or N-H···N interactions between adjacent molecules, thereby altering the supramolecular architecture compared to the parent compound.
Computational Modeling for Conformational Analysis and Structural Prediction
Computational modeling, particularly using quantum chemical methods, is a powerful tool for investigating the structural properties of molecules like this compound. It allows for the prediction of stable conformations, relative energies, and electronic properties.
The primary conformational flexibility in this molecule arises from the rotation around the C9-CH₂ bond of the exocyclic hydroxymethyl group. For the parent compound, 9-fluorenemethanol, a combination of spectroscopic studies and quantum chemical calculations has identified two distinct low-energy conformers in the gas phase. nih.gov These are termed the 'symmetric' and 'unsymmetric' conformers, distinguished by the orientation of the hydroxyl group relative to the fluorene ring system. nih.gov In the symmetric conformer, the O-H bond is thought to point towards the center of one of the aromatic rings, forming a stabilizing intramolecular π-hydrogen bond.
Computational methods like Density Functional Theory (DFT), with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to optimize the geometries of these conformers and calculate their relative energies. nih.govmagtechjournal.comnih.gov These calculations can predict which conformer is the global minimum on the potential energy surface.
For this compound, computational modeling would be invaluable for predicting how the 2-amino substituent affects these conformational preferences. The presence of the amino group introduces the possibility of an intramolecular hydrogen bond between the amino protons and the hydroxyl oxygen, or between the hydroxyl proton and the amino nitrogen. DFT calculations could be used to explore the potential energy surface, identify all stable conformers, and determine their relative energies, providing crucial insights into the molecule's preferred three-dimensional structure in the absence of crystal packing forces.
Mechanistic and Interaction Studies of 2 Amino 9h Fluoren 9 Yl Methanol Derivatives
Investigation of Binding Affinities to Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
The biological activity of any compound is intrinsically linked to its ability to bind to specific macromolecules. For derivatives of (2-Amino-9H-fluoren-9-yl)methanol, understanding these binding interactions is crucial for elucidating their therapeutic potential.
Surface Plasmon Resonance (SPR) in Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity (binding strength) of a ligand to its target. While specific SPR data for this compound derivatives is not extensively available in the public domain, this technique is widely applied in the study of other bioactive small molecules.
The general principle of an SPR experiment would involve immobilizing a target macromolecule (e.g., a specific enzyme or receptor) onto a sensor chip. A solution containing a derivative of this compound would then be flowed over the chip. The binding of the derivative to the immobilized target would cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. By analyzing the sensorgram (a plot of response units versus time), key kinetic parameters can be determined.
Hypothetical SPR Data for a this compound Derivative:
| Derivative | Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |
| Compound A | Enzyme X | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Compound B | Receptor Y | 2.8 x 10⁴ | 5.1 x 10⁻³ | 1.8 x 10⁻⁷ |
| Compound C | Nucleic Acid Z | 7.4 x 10³ | 1.2 x 10⁻² | 1.6 x 10⁻⁶ |
This table is illustrative and does not represent actual experimental data.
In Vitro Assays for Target Interaction Profiling
A variety of in vitro assays are employed to screen and characterize the interaction of this compound derivatives with their biological targets. These assays can range from simple enzyme inhibition assays to more complex cell-based assays that measure a physiological response.
For instance, if a derivative is hypothesized to be an enzyme inhibitor, its potency is often determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Examples of In Vitro Assays and Potential Findings:
| Derivative | Assay Type | Target | Finding |
| Derivative X | Kinase Inhibition Assay | Kinase Z | IC50 of 50 nM, indicating potent inhibition. |
| Derivative Y | Cell Proliferation Assay | Cancer Cell Line A | GI50 of 1 µM, showing anti-proliferative activity. |
| Derivative Z | Receptor Binding Assay | Receptor B | Ki of 200 nM, demonstrating significant binding affinity. |
This table is illustrative and does not represent actual experimental data.
Elucidation of Molecular Mechanisms of Action for Bioactive Derivatives
Once a bioactive derivative of this compound is identified, the next critical step is to understand its molecular mechanism of action. This involves identifying the specific cellular pathways and molecular events that are modulated by the compound to produce its biological effect.
For example, studies on other fluorene (B118485) derivatives have revealed a range of mechanisms. Some fluorenone Schiff bases have been investigated for their antimicrobial activity, with molecular docking studies suggesting potential interactions with bacterial proteins. Other fluorene-based compounds have shown potential as anticancer agents by inducing apoptosis or inhibiting cell cycle progression. The specific mechanism of a this compound derivative would depend on its unique chemical structure and the modifications made to the parent scaffold.
Computational Approaches in Mechanism Prediction and Design
Computational methods play an increasingly vital role in modern drug discovery and development. These techniques can predict the biological activity of novel compounds, elucidate their mechanisms of action, and guide the design of more potent and selective derivatives.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the binding mode of this compound derivatives at a molecular level.
In a typical docking study, a three-dimensional model of the target protein is used. The this compound derivative is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, molecular docking studies on thiazole-Schiff base derivatives containing a fluorene moiety have been performed to understand their binding interactions.
Illustrative Molecular Docking Results for a Fluorene Derivative:
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative P | Protein Kinase Q | -9.5 | Lys72, Glu91, Asp168 |
| Derivative R | Protease S | -8.2 | His41, Cys145, Met165 |
This table is illustrative and based on general findings for fluorene derivatives, not specific to this compound.
Molecular Dynamics Simulations for Conformational Changes and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding predicted by molecular docking and to investigate any conformational changes that may occur in the protein upon ligand binding.
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Derivatives
The fluorene nucleus, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of the fluorene ring at different positions can lead to a diverse array of pharmacological activities. The compound this compound presents three key regions for chemical modification: the amino group at the C2 position, the hydroxyl group of the methanol (B129727) substituent at the C9 position, and the aromatic backbone itself. Structure-activity relationship (SAR) studies on derivatives of this compound aim to systematically alter these regions to understand their contribution to biological efficacy and to optimize activity.
While direct and extensive SAR studies on this compound are not widely published, the principles of how structural modifications influence biological activity can be extrapolated from research on related fluorene derivatives. The key is to understand how changes in sterics, electronics, and lipophilicity at different positions on the fluorene scaffold impact interactions with biological targets.
The hydroxyl group at the C9 position is another critical point for derivatization. Esterification or etherification of this group can affect the compound's solubility and ability to cross cell membranes. For example, in the related 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid derivatives, modifications at this exocyclic chain have been shown to be crucial for their antibacterial activity. nih.gov The introduction of different substituents can lead to variations in their antimicrobial and antibiofilm efficacy. nih.gov
Substituents on the aromatic rings of the fluorene scaffold also play a significant role in determining biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, which can be critical for interactions with biological targets such as enzymes or receptors. For example, the position and nature of substituents on the benzene (B151609) ring of sulfonamide derivatives have been shown to affect their antioxidant activity. nih.gov
The following interactive table summarizes the potential influence of structural modifications at different positions of the this compound core on its biological activity, based on findings from related fluorene compounds.
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| C2-Amino Group | Acylation, Sulfonylation, Alkylation | Alters hydrogen bonding capacity, lipophilicity, and steric bulk, potentially affecting target binding and cell permeability. |
| C9-Methanol Group | Esterification, Etherification | Modifies prodrug potential, solubility, and metabolic stability. Can introduce new interaction points with the target. |
| Fluorene Ring | Halogenation, Nitration, Alkylation | Modulates electronic properties (π-π stacking interactions), lipophilicity, and metabolic stability of the entire scaffold. |
The C9 position of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The three-dimensional arrangement of the substituents around this chiral center is often a critical determinant of a molecule's biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug.
The differential interaction between enantiomers and their biological targets can lead to significant differences in their pharmacological effects. One enantiomer may exhibit the desired therapeutic activity, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the stereochemistry of this compound derivatives is a crucial factor in their potential for molecular recognition and efficacy.
While specific studies on the stereochemical effects of this compound enantiomers are limited, the importance of stereochemistry is well-established for other chiral molecules. For instance, in the separation of amino acids using chiral reagents derived from fluorenes, the different stereoisomers exhibit distinct behaviors, highlighting the sensitivity of molecular interactions to stereochemistry. nih.gov The separation of these diastereomeric pairs is a testament to the fact that even subtle differences in the spatial arrangement of atoms can lead to significant changes in physical and chemical properties, which in turn affects their interaction with other chiral molecules or systems. nih.gov
The efficacy of a chiral drug is dependent on the precise fit of the molecule into the binding site of its target. The different spatial arrangements of the amino group, the hydroxyl group, and the fluorene rings in the R- and S-enantiomers of this compound would lead to different binding orientations and affinities. One enantiomer might position its key interacting groups (e.g., hydrogen bond donors/acceptors) optimally within the target's binding site, leading to a strong and effective interaction, while the other enantiomer may be unable to achieve this optimal fit.
The following table illustrates the potential stereochemical effects on molecular recognition and efficacy:
| Stereochemical Aspect | Description | Implication for this compound Derivatives |
| Chirality at C9 | The C9 carbon is sp3-hybridized and bonded to four different groups, creating a chiral center. | The molecule exists as R and S enantiomers. |
| Differential Target Binding | Enantiomers can have different affinities for a chiral biological target (e.g., enzyme, receptor). | One enantiomer may bind more strongly and have higher efficacy than the other. |
| Stereospecific Efficacy | The biological or therapeutic effect may be predominantly associated with one enantiomer. | The desired pharmacological activity could be enantiomer-specific. |
| Enantiomeric Purity | The ratio of the two enantiomers in a sample. | For therapeutic applications, it is often necessary to use the single, more active enantiomer to maximize efficacy and minimize potential off-target effects. |
Future Directions and Emerging Research Avenues for 2 Amino 9h Fluoren 9 Yl Methanol
Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches
Future research will likely focus on developing more efficient, sustainable, and environmentally benign methods for synthesizing (2-Amino-9H-fluoren-9-yl)methanol and its derivatives. This aligns with the growing emphasis on green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.govuniroma1.it
Novel Synthetic Routes: Current synthetic strategies often involve multi-step processes. Future explorations may target the development of more streamlined, one-pot syntheses. For instance, adapting transition-metal-free catalytic systems, such as those using tBuOK or phenalenyl-based molecules, for the selective alkylation of the fluorene (B118485) core with functionalized alcohols could offer a more direct route. researchgate.net Similarly, exploring efficient reduction techniques for nitro-precursors, like using hydrazine (B178648) with a Pd/C catalyst, is a viable path for creating the amino functionality. nih.gov Another approach could involve the reductive amination of a corresponding carbonyl compound, such as 9-fluorenone-2-carbaldehyde, using reagents like ammonium (B1175870) formate (B1220265) with an Iridium catalyst in methanol (B129727). chemicalbook.com
Green Chemistry Principles: The "12 Principles of Green Chemistry" provide a framework for developing more sustainable syntheses. nih.gov Key areas for improvement in the synthesis of fluorene-based compounds include:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ethyl acetate (B1210297) (EtOAc) or utilizing solventless reaction conditions. unibo.itresearchgate.net
Catalysis: Employing recyclable, heterogeneous catalysts to simplify purification and reduce waste. unibo.it For example, the aerobic oxidation of fluorene to 9-fluorenone, a potential precursor, can be achieved using a graphene-supported potassium hydroxide (B78521) (KOH) composite catalyst.
Flow Chemistry: Implementing continuous-flow processes can offer better control over reaction parameters, improve safety, and facilitate scaling up. researchgate.net This "flash chemistry" approach is particularly advantageous for handling organometallic intermediates that may be unstable in batch reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby preventing waste. nih.gov For example, the development of an efficient intramolecular tetradehydro-Diels–Alder (TDDA) reaction of enediynols provides a concise and atom-economical approach to synthesizing functionalized fluorenols. acs.org
An example of an industrial preparation for the related compound 9-fluorenemethanol (B185326) involves the formylation of fluorene using sodium ethoxide and ethyl formate, followed by reduction with sodium borohydride (B1222165) (NaBH4) in methanol. google.com Greener modifications to this process could involve replacing traditional reagents with biocatalysts or using physical methods like microwave or ultrasound assistance to accelerate the reaction and reduce energy consumption. nih.gov
Development of Advanced Functional Materials with Tunable Properties
The fluorene scaffold is a cornerstone for creating advanced organic materials due to its advantageous properties, including high fluorescence, thermal stability, and charge-transport capabilities. researchgate.nettue.nl The presence of both an amino and a methanol group on this compound provides handles for polymerization and functionalization, enabling the creation of materials with precisely controlled, or "tunable," properties.
Organic Electronics and Optoelectronics: Fluorene-based polymers are prime candidates for applications in organic light-emitting diodes (OLEDs), particularly for blue light emission. researchgate.netacs.org The amino and hydroxyl groups of this compound can be used to link fluorene units into conjugated polymers. By copolymerizing with different aromatic partners, the electronic properties, such as the HOMO/LUMO energy levels and the band gap, can be fine-tuned to control the emission color and improve device efficiency and stability. acs.orgnih.gov
Thermoelectric Materials: Organic semiconductors are being explored for flexible thermoelectric devices, which can convert waste heat into electricity. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. A fluorene-based COF has been shown to exhibit a high Seebeck coefficient and a promising thermoelectric power factor after being doped with iodine. nih.gov The amino and hydroxyl groups of the title compound are ideal for forming the linkages in such COFs, and their presence could further influence the material's doping efficiency and charge carrier mobility. nih.gov
Sensors and Dynamic Materials: The fluorescence of the fluorene unit is sensitive to its local environment, making it an excellent component for chemical sensors. mdpi.com Furthermore, fluorene units can be incorporated into "dynamers," which are dynamic polymers whose constitution can change in response to external stimuli like acidity or the presence of metal ions. nih.gov This leads to marked changes in physical properties, including UV-visible absorption and fluorescence, creating adaptive materials that respond to chemical triggers. nih.gov The amino and hydroxyl groups can act as reactive sites to integrate the fluorene core into such dynamic covalent systems.
Table 1: Potential Functional Materials Derived from this compound
| Material Class | Potential Application | Key Tunable Property | Relevant Functional Groups |
|---|---|---|---|
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Emission Color, Band Gap | Amino (for polymerization) |
| Covalent Organic Frameworks (COFs) | Thermoelectric Devices | Seebeck Coefficient, Conductivity | Amino & Hydroxyl (for framework linkage) |
| Dynamers (Dynamic Polymers) | Chemical Sensors, Adaptive Materials | Fluorescence, Absorption | Amino & Hydroxyl (for dynamic bonds) |
| Photocleavable Polymers | Nanomaterial Processing | Solubility, Adhesion | Hydroxyl (for attaching cleavable units) |
Unveiling New Biological and Pharmacological Applications Beyond Current Scope
While the fluorene structure is present in some existing drugs, the full therapeutic potential of its derivatives remains an active area of investigation. nih.gov The unique combination of functional groups on this compound makes it an attractive scaffold for developing new therapeutic agents with novel mechanisms of action.
Antimicrobial and Antibiofilm Agents: The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial compounds. nih.gov Research has shown that various fluorene derivatives, including Schiff bases synthesized from 9-fluorenone, exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govjocpr.com Some derivatives have also shown activity against fungal strains. nih.gov The amino group of this compound is readily converted into Schiff bases or amides, providing a straightforward route to a library of new compounds for screening against pathogenic microbes and their biofilms. nih.govjocpr.com
Anticancer and Antiviral Agents: Fluorenone derivatives such as tilorone (B613820) (antiviral) and benfluron (antineoplastic) demonstrate the potential of this chemical family in combating proliferative diseases. nih.gov The fluorene scaffold can be modified to create molecules for fluorescence-guided surgery or to act as a core for developing new anticancer drugs. researchgate.net The structural flexibility of fluorene-containing metal complexes, which can exhibit bending, could be exploited in structure-based drug design to optimize the fit of a drug into the active site of a target protein. mdpi.com
Neurological and Other Therapeutic Areas: The fluorene core is found in drugs with diverse activities, including the antispasmodic pavatrin and the antiarrhythmic indecainide. nih.gov This suggests that the scaffold can be tailored to interact with a wide range of biological targets. Future research could explore derivatives of this compound for activity in areas like neurodegenerative diseases, inflammation, or metabolic disorders by systematically modifying the amino and hydroxyl groups to alter properties like solubility, polarity, and target-binding affinity.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design
The discovery and optimization of new drugs and materials are traditionally long and costly endeavors. springernature.com The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate this process by leveraging computational power to analyze vast datasets, predict properties, and generate novel molecular designs. nih.govnih.gov
Accelerated Drug Discovery: For a molecule like this compound, AI can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on large databases of chemical structures and their biological activities to predict the properties of new derivatives. nih.gov This includes predicting physicochemical properties (solubility, bioavailability), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential drug-target interactions. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
Virtual Screening: AI can rapidly screen vast virtual libraries of potential derivatives of this compound against specific biological targets, identifying the most promising candidates for further investigation. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the fluorene scaffold, optimized for specific properties like high binding affinity to a target protein or a desirable pharmacological profile. harvard.edu These algorithms can explore a chemical space of potentially 10^60 compounds, far exceeding what can be synthesized and tested manually. harvard.edu
Computational Materials Design: Similarly, AI and ML can guide the development of new functional materials:
Property Prediction: AI models can predict the electronic and photophysical properties (e.g., emission spectra, charge mobility) of novel polymers or COFs derived from this compound. This enables the in silico design of materials with specific characteristics for applications like OLEDs or thermoelectrics.
Structure-Property Relationships: By analyzing existing data, ML algorithms can uncover complex quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.gov This knowledge can guide chemists in making specific structural modifications to the fluorene backbone or its side chains to achieve desired material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Amino-9H-fluoren-9-yl)methanol, and how can reaction conditions be optimized?
- Methodology : Start with fluorene derivatives as precursors. For example, allylation of fluorenol intermediates using allyl bromide in acetone under reflux with K₂CO₃ as a base (64% yield) can introduce functional groups. Subsequent Grignard reactions (e.g., with o-tolylmagnesium bromide in THF) and acid-catalyzed cyclization (e.g., AcOH/MeOH) are effective for introducing amino and alcohol moieties . Optimize yields by controlling stoichiometry, reaction time (e.g., 2–6 hours), and purification via column chromatography.
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- HPLC/MS : To verify molecular weight (e.g., C₁₄H₁₃NO = 211.26 g/mol) and purity (>95%).
- NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone.
- X-ray crystallography : For unambiguous structural determination. Refinement via SHELXL (SHELX suite) is widely used for small-molecule crystallography .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Tools like Gaussian or ORCA can predict sites for electrophilic attack (e.g., amino group nucleophilicity). Validate predictions experimentally via kinetic studies .
Q. What crystallographic techniques resolve disorder in this compound derivatives, and how are data contradictions addressed?
- Methodology :
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.
- Refinement : Apply SHELXL’s restraints for disordered solvent molecules or flexible moieties. For severe disorder, omit problematic regions and refine occupancy factors .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How can this compound be functionalized for applications in optoelectronic materials?
- Methodology :
- Electrochemical grafting : Modify the amino group with electron-withdrawing substituents (e.g., nitro or carbonyl groups) to tune HOMO-LUMO gaps.
- Characterization : Use cyclic voltammetry to assess redox behavior and UV-Vis spectroscopy to monitor absorption shifts (e.g., λₘₐₓ ~300–400 nm for conjugated systems) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for fluorene-based alcohols?
- Methodology :
- Variable screening : Identify critical parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) software like JMP.
- Reproducibility : Cross-validate protocols with alternative reagents (e.g., Cs₂CO₃ vs. K₂CO₃ for alkylation) .
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., Inorg. Chim. Acta vs. J. Org. Chem.) to identify outliers .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
